
n-(4-Cyanophenyl)acetohydroxamic acid
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Overview
Description
N-(4-Cyanophenyl)acetohydroxamic acid is a compound belonging to the class of hydroxamic acids. Hydroxamic acids are known for their metal chelating properties and have been extensively studied for their biological activities. This compound, in particular, has shown promise in various applications, including its use as a laccase-mediator in pulp bleaching .
Preparation Methods
The synthesis of N-(4-Cyanophenyl)acetohydroxamic acid typically involves the reaction of 4-cyanobenzoyl chloride with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(4-Cyanophenyl)acetohydroxamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding nitriles or carboxylic acids .
Scientific Research Applications
N-(4-Cyanophenyl)acetohydroxamic acid has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a laccase-mediator for pulp bleaching, resulting in higher brightness and lower kappa numbers of hardwood kraft pulp . In industry, this compound is used in the synthesis of other compounds and as a chelating agent .
Mechanism of Action
The mechanism of action of N-(4-Cyanophenyl)acetohydroxamic acid involves its ability to chelate metal ions and inhibit specific enzymes. For example, it can inhibit the bacterial enzyme urease by binding to its active site, preventing the hydrolysis of urea and the production of ammonia . This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents.
Comparison with Similar Compounds
N-(4-Cyanophenyl)acetohydroxamic acid can be compared with other hydroxamic acids such as N-hydroxyacetanilide and acetohydroxamic acid. While all these compounds share the hydroxamic acid moiety, this compound is unique due to the presence of the cyanophenyl group, which enhances its chelating properties and efficacy as a laccase-mediator . Similar compounds include N-hydroxyacetanilide, acetohydroxamic acid, and 3-hydroxyanthranilate .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-cyanophenyl)acetohydroxamic acid, and how can structural purity be validated?
- Methodology :
- Synthesis : Analogous to other acetohydroxamic acids (e.g., BWA4C and BWA137C), which are synthesized via nucleophilic substitution between hydroxylamine derivatives and activated carbonyl groups. For example, BWA4C was prepared by reacting 3-phenoxycinnamyl chloride with hydroxylamine under controlled pH (8–9) and inert atmosphere to minimize hydrolysis .
- Characterization : Use FT-IR to confirm the hydroxamic acid moiety (C=O stretch at ~1650 cm⁻¹, N–O stretch at ~930 cm⁻¹). NMR (¹H and ¹³C) should verify the cyanophenyl group (aromatic protons at δ 7.4–7.6 ppm, nitrile carbon at ~118 ppm). LC-MS can confirm molecular weight (e.g., [M+H]⁺ ion) .
Q. How can researchers design in vitro assays to assess 5-lipoxygenase (5-LOX) inhibition by this compound?
- Methodology :
- Enzyme Source : Use purified human 5-LOX or rat gastric mucosal homogenates (as in ).
- Inhibition Assay : Pre-incubate the compound (1–100 µM) with enzyme and substrate (arachidonic acid). Measure leukotriene B4 (LTB4) production via ELISA or HPLC . Include controls (e.g., zileuton as a reference inhibitor) .
- Data Validation : Calculate IC₅₀ values using non-linear regression (GraphPad Prism). Ensure statistical significance via Student’s t-test (p < 0.05) for triplicate experiments .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in 5-LOX inhibition efficacy across different biological models?
- Methodology :
- Model Comparison : Test the compound in parallel assays using human polymorphonuclear leukocytes (PMNs), rat whole blood, and recombinant 5-LOX. Note differences in cofactors (e.g., ATP, Ca²⁺) that affect enzyme activity .
- Mechanistic Profiling : Perform kinetic studies (Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Use surface plasmon resonance (SPR) to measure binding affinity (KD) to 5-LOX .
- Meta-Analysis : Compare results with structurally similar inhibitors (e.g., BWA797C) to identify substituent effects on potency .
Q. How can researchers optimize pharmacokinetic properties for in vivo efficacy studies?
- Methodology :
- Solubility Enhancement : Dissolve in polyethylene glycol 300 (PEG300) at ≤80 mg/mL to maintain dose consistency (2.5 mL/kg orally in rats) .
- Bioavailability Testing : Administer the compound orally and intravenously to calculate absolute bioavailability. Collect plasma samples at intervals (0–24 hrs) and quantify via LC-MS/MS .
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze metabolites using HR-MS and NMR to assess stability and prodrug potential .
Q. What methodologies are critical for evaluating genotoxic risks of this compound?
- Methodology :
- Ames Test : Use Salmonella typhimurium strains (TA98, TA100) with/without metabolic activation (S9 fraction). A positive result (revertant colonies ≥2x control) indicates mutagenicity .
- Micronucleus Assay : Treat human lymphocytes or bone marrow cells (in vivo rat model) with the compound. Score micronuclei formation in ≥1000 cells per dose .
- DNA Interaction Studies : Perform Comet assays to detect single-strand breaks or use qPCR to assess mitochondrial DNA damage .
Q. Key Considerations for Researchers
- Contradiction Analysis : Discrepancies in 5-LOX inhibition data may arise from enzyme source variability (e.g., species-specific isoforms) or assay conditions (e.g., calcium ionophore stimulation vs. endogenous activation) .
- Safety Protocols : Use NIOSH-certified PPE (gloves, face shields) when handling cyanophenyl derivatives due to potential mutagenicity .
- Data Reproducibility : Adopt standardized protocols (e.g., ARRIVE guidelines ) for animal studies to ensure cross-lab comparability .
Properties
CAS No. |
80584-65-2 |
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Molecular Formula |
C9H8N2O2 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
N-(4-cyanophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C9H8N2O2/c1-7(12)11(13)9-4-2-8(6-10)3-5-9/h2-5,13H,1H3 |
InChI Key |
WUMMWZQSOKKQLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1=CC=C(C=C1)C#N)O |
Origin of Product |
United States |
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